molecular formula C10H9ClN2O2 B1622463 3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine CAS No. 501116-39-8

3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B1622463
CAS No.: 501116-39-8
M. Wt: 224.64 g/mol
InChI Key: XSDMZCDURCSVFW-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chloro-substituted methoxyphenyl group attached to an oxazole ring, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring through cyclization reactions. One common method includes the reaction of 5-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the oxazole derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and various substituted oxazole compounds, depending on the reagents and conditions used .

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1,2-oxazol-5-amine
  • 3-(5-Chloro-2-hydroxyphenyl)-1,2-oxazol-5-amine
  • 3-(5-Chloro-2-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine stands out due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The presence of both chloro and methoxy groups enhances its potential for diverse chemical modifications and applications .

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-9-3-2-6(11)4-7(9)8-5-10(12)15-13-8/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDMZCDURCSVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394671
Record name 3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501116-39-8
Record name 3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine
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3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine
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3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine
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3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine
Reactant of Route 5
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Reactant of Route 6
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